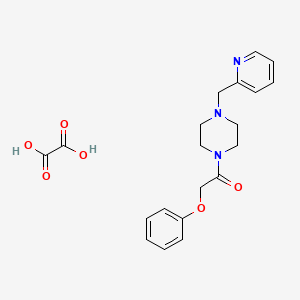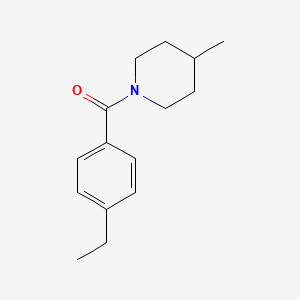![molecular formula C15H20N2O4 B4961445 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as Boc-4-amino-4-oxobutyric acid, is an important chemical compound used in scientific research. It is a derivative of the amino acid glycine and has a wide range of applications in biochemistry and molecular biology.
Wirkmechanismus
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid does not have a specific mechanism of action. Instead, its effects are dependent on the specific peptide or protein analogue that it is incorporated into. For example, if 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is incorporated into a peptide that mimics the structure of a protein-protein interaction interface, it may disrupt the interaction and prevent the formation of the protein complex.
Biochemical and Physiological Effects
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid does not have any specific biochemical or physiological effects. However, its incorporation into peptides and proteins can have a wide range of effects depending on the specific analogue that is created.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid in lab experiments is that it can be easily incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. Additionally, its unique chemical functionality can be used to create peptides and proteins with a wide range of properties.
One limitation of using 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is that it can be expensive to synthesize. Additionally, its incorporation into peptides and proteins can sometimes result in decreased solubility or stability.
Zukünftige Richtungen
1. Development of new methods for the synthesis of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid and its derivatives.
2. Exploration of the potential of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid for the creation of novel peptide and protein analogues with unique properties.
3. Investigation of the effects of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid on protein-protein interactions and enzyme kinetics.
4. Study of the cellular uptake and distribution of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid-containing peptides and proteins.
5. Development of new applications for 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid in drug discovery and biotechnology.
Synthesemethoden
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid can be synthesized using a variety of methods. One common method involves the reaction of glycine with tert-butyl chloroformate to form the Boc-protected glycine derivative. This intermediate can then be reacted with an appropriate amine to form the final product.
Wissenschaftliche Forschungsanwendungen
4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is commonly used as a building block for the synthesis of peptide and protein analogues. It can be incorporated into peptides and proteins to introduce a unique chemical functionality that can be used for a variety of purposes, including the study of protein-protein interactions, enzyme kinetics, and protein folding.
Eigenschaften
IUPAC Name |
4-[4-(tert-butylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)17-14(21)10-4-6-11(7-5-10)16-12(18)8-9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQSSSQLHXHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)


![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)


